molecular formula C18H21ClN2O3S B3453351 N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide

Cat. No.: B3453351
M. Wt: 380.9 g/mol
InChI Key: HJQZDBXMHNMSQK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a methylsulfonyl group, and a propan-2-ylanilino group attached to an acetamide backbone. This compound may have applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction, often using reagents like methylsulfonyl chloride.

    Attachment of the Propan-2-ylanilino Group: This step involves the coupling of the propan-2-ylanilino group to the intermediate compound.

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the chlorophenyl group or the sulfonyl group.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydroxide or halogenating agents may be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chlorophenyl position.

Scientific Research Applications

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide may have various scientific research applications:

    Chemistry: It could be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide would depend on its specific biological or chemical activity. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propylamino)acetamide
  • N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-ethylamino)acetamide
  • N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-methylanilino)acetamide

Uniqueness

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties. For example, the presence of the propan-2-ylanilino group may enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13(2)14-4-10-17(11-5-14)21(25(3,23)24)12-18(22)20-16-8-6-15(19)7-9-16/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQZDBXMHNMSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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